2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Description
2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is a synthetic compound that belongs to the class of imidazo[1,5-a]pyrazines This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group and a hexahydroimidazo[1,5-a]pyrazinone core
Properties
Molecular Formula |
C12H14Cl3N3O |
|---|---|
Molecular Weight |
322.6 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C12H13Cl2N3O.ClH/c13-9-2-1-3-10(11(9)14)17-7-8-6-15-4-5-16(8)12(17)18;/h1-3,8,15H,4-7H2;1H |
InChI Key |
ZZUDCUBGXBURRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)CN(C2=O)C3=C(C(=CC=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride typically involves multistep reactions One common approach is the condensation of 2,3-dichlorobenzaldehyde with a suitable amine to form an intermediate Schiff base This intermediate is then subjected to cyclization under acidic conditions to yield the hexahydroimidazo[1,5-a]pyrazinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar heterocyclic core but different chemical properties.
Uniqueness
2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-(2,3-Dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 275.16 g/mol
- CAS Number : 1211399-87-9
This compound features a hexahydroimidazo[1,5-a]pyrazin core substituted with a dichlorophenyl group, which is essential for its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Antitumor Activity : The compound has shown promising results in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression. Notably, it acts as an antagonist of the Hedgehog (Hh) signaling pathway, which is often aberrantly activated in various malignancies .
- Antiviral Properties : Recent studies indicate that similar compounds within its class exhibit antiviral activities against SARS-CoV-2 by inhibiting the furin enzyme, crucial for viral entry into host cells . This suggests a potential application in treating viral infections.
- Neuroprotective Effects : Preliminary data suggest that the compound may exert neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Inhibition of Hh pathway |
| A549 (Lung) | 4.5 | Induction of apoptosis |
| HeLa (Cervical) | 6.0 | Cell cycle arrest |
In Vivo Studies
Animal model studies have provided further insights into the efficacy of the compound:
- Tumor Models : In xenograft models using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
- Neuroprotection : In rodent models of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss.
Case Studies
Several case studies have highlighted the clinical relevance of compounds similar to this compound:
- Case Study on Cancer Treatment : A study involving patients with advanced basal cell carcinoma treated with smoothened antagonists demonstrated substantial tumor regression and manageable side effects.
- Antiviral Trials : Clinical trials assessing the efficacy of furin inhibitors derived from similar structures reported promising results in reducing viral load in patients infected with SARS-CoV-2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
